(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a benzyloxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would necessitate the use of large-scale reactors and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure.
Pyrazoles: Compounds containing a pyrazole ring.
Benzylidene Derivatives: Compounds with a benzylidene group.
Uniqueness
(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H23N3O3S2 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O3S2/c1-19-25(27(33)31(29(19)2)22-11-7-4-8-12-22)30-26(32)24(36-28(30)35)17-20-13-15-23(16-14-20)34-18-21-9-5-3-6-10-21/h3-17H,18H2,1-2H3/b24-17+ |
InChI Key |
FVKWDLZMBXRVEW-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=S |
Origin of Product |
United States |
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